molecular formula C14H10FNO4 B11794896 6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid

6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid

Cat. No.: B11794896
M. Wt: 275.23 g/mol
InChI Key: WKHDRAOLYCGDTI-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorophenyl group and a methoxycarbonyl group attached to the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and methyl nicotinate.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with methyl nicotinate under basic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the picolinic acid core.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the methoxycarbonyl group can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid: Similar structure but with a chlorine atom instead of fluorine.

    6-(4-Bromophenyl)-3-(methoxycarbonyl)picolinic acid: Similar structure but with a bromine atom instead of fluorine.

    6-(4-Methylphenyl)-3-(methoxycarbonyl)picolinic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C14H10FNO4

Molecular Weight

275.23 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)10-6-7-11(16-12(10)13(17)18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,17,18)

InChI Key

WKHDRAOLYCGDTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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